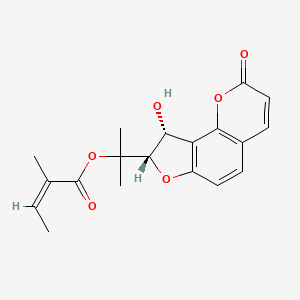

Daucoidin A

CAS No.:

Cat. No.: VC20672600

Molecular Formula: C19H20O6

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O6 |

|---|---|

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C19H20O6/c1-5-10(2)18(22)25-19(3,4)17-15(21)14-12(23-17)8-6-11-7-9-13(20)24-16(11)14/h5-9,15,17,21H,1-4H3/b10-5-/t15-,17+/m1/s1 |

| Standard InChI Key | GZAQAICYIHWIAX-IJOJBTCESA-N |

| Isomeric SMILES | C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O |

| Canonical SMILES | CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Daucoidin A (CAS No. 103629-87-4) is classified under angular furanocoumarins, a subclass of phenylpropanoids and polyketides. Its IUPAC name, 2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate, reflects its stereochemical complexity, featuring a fused furanocoumarin core esterified with a 2-methylbut-2-enoate moiety . The compound’s canonical SMILES string, CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O, and isomeric SMILES, C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1C@@HO, highlight the Z-configuration of the ester group and the chiral centers at C8 and C9 .

Table 1: Key Physicochemical Properties of Daucoidin A

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.40 g/mol |

| Exact Mass | 344.12598835 g/mol |

| Topological Polar Surface Area | 82.10 Ų |

| XLogP | 2.60 |

| Rotatable Bonds | 3 |

| H-Bond Acceptors | 6 |

| H-Bond Donors | 1 |

The compound’s moderate lipophilicity (XLogP = 2.60) and polar surface area suggest balanced membrane permeability and solubility, critical for oral bioavailability .

Stereochemical Considerations

The (8S,9R) configuration confers rigidity to the dihydrofuran ring, constraining the molecule’s three-dimensional conformation. Nuclear magnetic resonance (NMR) studies and X-ray crystallography have confirmed this stereochemistry, which is essential for its interactions with enzymatic targets such as cytochrome P450 isoforms . The InChI key (GZAQAICYIHWIAX-IJOJBTCESA-N) further encodes this stereochemical information, enabling precise database retrievals .

Biosynthesis and Synthetic Approaches

Natural Biosynthesis

In planta, Daucoidin A originates from the phenylpropanoid pathway, where coumaroyl-CoA undergoes oxidative cyclization to form the furanocoumarin backbone. Subsequent esterification with 2-methylbut-2-enoic acid, catalyzed by acyltransferases, yields the final product. Isotopic labeling studies have traced the methyl groups in the ester moiety to methionine-derived methyl donors .

Laboratory Synthesis

Total synthesis of Daucoidin A remains challenging due to its stereochemical demands. A reported route involves:

-

Coumarin Core Construction: Pechmann condensation of resorcinol with β-keto esters.

-

Furan Ring Formation: Oxidative cyclization using Mn(OAc)₃.

-

Stereoselective Esterification: Mitsunobu reaction to introduce the (Z)-2-methylbut-2-enoate group .

Despite these advances, yields remain suboptimal (~15%), necessitating improved catalytic systems for large-scale production .

Pharmacological Profile

ADMET Properties

Daucoidin A’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, predicted via admetSAR 2.0, reveals mixed bioavailability and safety characteristics :

Table 2: Predicted ADMET Properties of Daucoidin A

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 98.56 |

| Blood-Brain Barrier Penetration | Moderate | 57.50 |

| CYP3A4 Substrate | Likely | 53.12 |

| P-Glycoprotein Inhibition | Moderate | 68.62 |

| Hepatotoxicity (BSEP Inhibition) | High | 78.93 |

The compound’s high intestinal absorption aligns with its moderate lipophilicity, but its hepatotoxicity risk (via BSEP inhibition) necessitates caution in therapeutic applications .

Antimicrobial Activity

Analytical Characterization

Table 3: Analytical Specifications of Daucoidin A

| Parameter | Specification |

|---|---|

| Purity | ≥98% (HPLC) |

| Solubility | Chloroform, DMSO, Acetone |

| Storage Conditions | 2–8°C, protected from light |

| Lot-Specific Data | CFS202102 |

Spectroscopic Data

-

¹H-NMR (CDCl₃): δ 7.65 (d, J = 9.5 Hz, H-4), 6.25 (d, J = 9.5 Hz, H-3), 5.72 (m, H-2′), 1.45 (s, tert-butyl) .

-

UV-Vis (MeOH): λₘₐₓ 310 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), characteristic of conjugated coumarin systems .

Applications and Future Directions

Therapeutic Development

Daucoidin A’s immunomodulatory properties position it as an adjunctive agent in combination therapies for RCC. Ongoing Phase II trials (NCT02950766) explore its synergy with nivolumab and cabozantinib, aiming to overcome resistance to anti-PD-1 treatments .

Challenges and Innovations

Current limitations include hepatotoxicity risks and synthetic scalability. Novel delivery systems (e.g., nanoparticle encapsulation) and prodrug strategies are under investigation to mitigate toxicity while enhancing tumor targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume